(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine
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Overview
Description
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminopyrazole with a dicarbonyl compound under acidic conditions. This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are often employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various enzymes and receptors makes it a potential lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their reactivity and biological activity.
Uniqueness
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
(5-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O/c1-13-8-2-3-12-9(4-8)7(5-10)6-11-12/h2-4,6H,5,10H2,1H3 |
InChI Key |
LXYMHDSULCNYDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)CN |
Origin of Product |
United States |
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